Human DHFR Inhibitory Potency vs. Methotrexate
The target compound inhibits recombinant human DHFR with an IC50 of 6.10 nM, placing it within approximately 1.3-fold of the clinical gold-standard antifolate methotrexate (IC50 4.734 ± 0.569 nM against human DHFR) . This sub-10 nM potency is a critical threshold for antifolate development, as it indicates that the 2-thioxo-4-oxo furo[3,2-d]pyrimidine scaffold can achieve binding affinity comparable to the extensively optimized pteridine-based methotrexate structure . In contrast, many nonclassical furo[2,3-d]pyrimidine antifolates exhibit IC50 values >30 µM against DHFR, representing more than a 4,900-fold potency gap relative to the target compound .
| Evidence Dimension | Human DHFR inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 6.10 nM |
| Comparator Or Baseline | Methotrexate: 4.734 ± 0.569 nM; Typical nonclassical furo[2,3-d]pyrimidines: >30,000 nM |
| Quantified Difference | 1.3-fold less potent than methotrexate; >4,900-fold more potent than typical nonclassical furo[2,3-d]pyrimidine antifolates |
| Conditions | Recombinant human DHFR; UV-Vis spectrophotometric assay measuring conversion of DHF to THF at 30 sec intervals for 6 min (target compound); 37°C spectrophotometric assay with NADPH (methotrexate) |
Why This Matters
The near-methotrexate-level potency against human DHFR establishes this compound as a credible antifolate lead scaffold, while dramatically outperforming the broader class of nonclassical furopyrimidine analogs, which are largely inactive against DHFR.
- [1] BindingDB Entry BDBM50236323. IC50 6.10 nM for recombinant human DHFR. Curated by ChEMBL from National University of Singapore data. View Source
- [2] Urbina, C., et al. (2017). Table 1: IC50 values for inhibition of rEg-DHFR and human dihydrofolate reductase (DHFR) by various antifolates. Methotrexate IC50 for human DHFR: 4.734 ± 0.569 nM. Scientific Reports, 7, Article 43845. View Source
- [3] Gangjee, A., Devraj, R., McGuire, J.J., Kisliuk, R.L. (1994). Classical and nonclassical furo[2,3-d]pyrimidines as novel antifolates. Nonclassical analogues IC50 > 3 x 10^-5 M. Journal of Medicinal Chemistry, 37(8), 1169-1176. View Source
